REACTION_CXSMILES
|
[CH2:1]([N:8]([CH:12]([CH3:17])[CH2:13][C:14]([OH:16])=[O:15])[CH2:9][C:10]#[N:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(=O)(=O)(O)O>C(O)CCC>[CH2:1]([O:15][C:14](=[O:16])[CH2:13][CH:12]([N:8]([CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[CH2:9][C:10]#[N:11])[CH3:17])[CH2:2][CH2:3][CH3:4]
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Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)N(CC#N)C(CC(=O)O)C
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Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(CCC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
the mixture is heated for 4 hours on a water trap
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Duration
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4 h
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in diethyl ether
|
Type
|
WASH
|
Details
|
The ether solution is washed with 10% sodium bicarbonate solution and saturated sodium chloride solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISTILLATION
|
Details
|
The oily residue is distilled in a bulb tube at 85°-105° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC(CC(C)N(CC#N)CC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.17 g | |
YIELD: CALCULATEDPERCENTYIELD | 41% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |